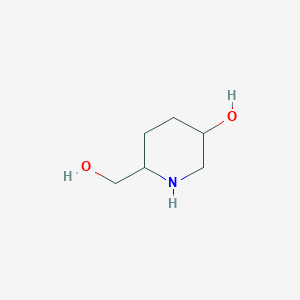

6-(Hydroxymethyl)piperidin-3-ol

CAS No.:

Cat. No.: VC16688386

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H13NO2 |

|---|---|

| Molecular Weight | 131.17 g/mol |

| IUPAC Name | 6-(hydroxymethyl)piperidin-3-ol |

| Standard InChI | InChI=1S/C6H13NO2/c8-4-5-1-2-6(9)3-7-5/h5-9H,1-4H2 |

| Standard InChI Key | VLMAABJNFNPYCK-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NCC1O)CO |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

6-(Hydroxymethyl)piperidin-3-ol (C₆H₁₃NO₂) features a six-membered piperidine ring with hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at positions 3 and 6, respectively. Its stereochemistry is critical, with the (3S,6R) configuration being a well-documented enantiomer . The compound’s molecular weight is 131.17 g/mol, and its IUPAC name is (3S,6R)-6-(hydroxymethyl)piperidin-3-ol .

Key Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| LogP (Partition Coeff.) | Estimated -0.35 (analogous to 3-hydroxypiperidine) | |

| Solubility | Water-soluble |

The compound’s stereochemistry significantly influences its intermolecular interactions, as demonstrated by its distinct InChIKey (FQOGWNRPPJMSEC-UHFFFAOYSA-N) .

Synthesis and Stereochemical Control

Stereoselective Routes

The synthesis of 6-(hydroxymethyl)piperidin-3-ol often leverages carbohydrate precursors. A notable method involves:

Challenges in Industrial Scaling

-

Stereochemical Purity: Maintaining (3S,6R) configuration requires chiral catalysts or enzymatic resolution .

-

Functional Group Reactivity: The hydroxymethyl group necessitates protection-deprotection strategies during synthesis.

Pharmacological and Biochemical Applications

Glycosidase Inhibition

6-(Hydroxymethyl)piperidin-3-ol derivatives exhibit moderate inhibitory activity against α-glucosidases (IC₅₀ ~50 μM) and β-galactosidases . This positions them as candidates for:

-

Antidiabetic Agents: Targeting carbohydrate-metabolizing enzymes .

-

Antiviral Therapeutics: Disrupting viral glycoprotein processing .

Drug Intermediate Utility

The compound serves as a chiral building block for:

Comparative Analysis with Related Piperidines

The hydroxymethyl group in 6-(hydroxymethyl)piperidin-3-ol enhances hydrogen-bonding capacity compared to simpler piperidines, potentially improving target binding .

Research Gaps and Future Directions

Underexplored Areas

-

Toxicological Profiles: No in vivo toxicity data available.

-

Enzymatic Stability: Degradation kinetics in biological systems remain unstudied .

Synthetic Optimization Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume